6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
CAS No.: 725705-56-6
Cat. No.: VC6197275
Molecular Formula: C17H14N2O2
Molecular Weight: 278.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 725705-56-6 |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.311 |
| IUPAC Name | 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21) |
| Standard InChI Key | TZORFOZZBMQHCM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a quinoline core with strategic substitutions that influence its physicochemical and biological behavior. Key features include:
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Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Substituents:
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Methyl groups at positions 6 and 8 enhance lipophilicity and steric bulk.
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A pyridin-2-yl group at position 2 introduces additional nitrogen-based reactivity.
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A carboxylic acid at position 4 enables hydrogen bonding and salt formation.
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Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 278.31 g/mol |
| Canonical SMILES | CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CC=N3)C(=O)O)C |
| InChI Key | OHXJKSZEPRAOTD-UHFFFAOYSA-N |
The methyl groups at positions 6 and 8 distinguish this compound from related derivatives, such as 7,8-dimethyl analogs, which exhibit different biological profiles due to altered steric and electronic environments.
Synthesis and Industrial Production
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Quinoline core formation | Phosphorus oxychloride (POCl₃), heat |
| 2 | Methylation | Methyl iodide, base |
| 3 | Pyridyl group introduction | Suzuki-Miyaura coupling |
| 4 | Carboxylic acid oxidation | KMnO₄, acidic conditions |
Industrial production likely employs continuous flow reactors to optimize yield and purity.
Chemical Reactivity and Functional Group Transformations
Reaction Profiles
The compound’s reactivity is governed by its functional groups:
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Carboxylic acid: Participates in esterification, amidation, and decarboxylation.
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Pyridine ring: Undergoes electrophilic substitution at electron-deficient positions.
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Methyl groups: May be oxidized to aldehydes or carboxylic acids under strong conditions.
Table 3: Common Reactions and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl ester derivative |
| Reduction | LiAlH₄ | Alcohol derivative |
| Halogenation | Br₂, FeBr₃ | Brominated pyridine analog |
Biological Activities and Mechanisms
Table 4: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Apoptosis via caspase-3 activation |
| A549 (Lung) | 18.7 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Testing against Staphylococcus aureus and Escherichia coli revealed moderate inhibition (MIC = 32–64 μg/mL).
Applications in Pharmaceutical Research
Drug Development
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Lead compound optimization: Structural modifications to enhance bioavailability (e.g., prodrug formulations).
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Combination therapies: Synergistic effects with cisplatin in ovarian cancer models.
Biochemical Probes
Used to study:
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Enzyme-substrate interactions in cytochrome P450 systems.
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Cellular uptake mechanisms via fluorescence tagging.
Comparative Analysis with Related Compounds
Table 5: Structural and Functional Comparisons
| Compound | Methyl Positions | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid | 6,8 | 12.3 (MCF-7) |
| 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid | 7,8 | 15.8 (MCF-7) |
| 2-Pyridinylquinoline-4-carboxylic acid | None | >50 (MCF-7) |
The 6,8-dimethyl configuration confers superior anticancer activity compared to non-methylated analogs, likely due to enhanced membrane permeability.
Case Studies and Experimental Data
Antiviral Screening
In a 2024 study, the compound reduced EV-D68 viral load by 78% at 10 μM in HeLa cells, with minimal cytotoxicity (CC₅₀ > 100 μM) .
Metabolic Stability
Microsomal assays showed a half-life of 45 minutes in human liver microsomes, indicating moderate metabolic stability.
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